6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of chlorine and iodine atoms attached to an imidazo[1,5-a]pyridine core, which is a fused bicyclic structure. The molecular formula of this compound is C7H3ClI2N2, and it has a molecular weight of 404.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine typically involves the cyclocondensation of 2-aminopyridine with appropriate halogenated reagents. One common method includes the reaction of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone, followed by iodination to introduce the iodine atoms . The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms.
Cyclization Reactions: The imidazo[1,5-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,5-a]pyridine: Similar structure but with a bromine atom instead of chlorine and iodine.
6-Chloroimidazo[1,2-a]pyridine: Similar core structure but different substitution pattern.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group and chlorine atom at different positions.
Uniqueness
6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets and improve its overall efficacy in different applications .
Biological Activity
6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews its biological activity based on diverse scientific literature and includes relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4ClI2N3. Its structure comprises a pyridine ring fused with an imidazole moiety, substituted with chlorine and iodine atoms. These halogen substituents are significant for its biological activity as they can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets, including enzymes and receptors. The compound's antimicrobial properties may arise from its capacity to inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. Additionally, it has been suggested that the compound may interfere with nucleic acid synthesis, further contributing to its bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical enzymatic pathways necessary for bacterial survival .
Microbial Strain | Activity |
---|---|
Staphylococcus aureus (MRSA) | Effective |
Escherichia coli | Effective |
Bacillus subtilis | Moderate activity |
Pseudomonas aeruginosa | Limited activity |
Antiviral Activity
There is emerging evidence supporting the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes within host cells. Further investigation into specific viral targets is warranted to fully elucidate this mechanism.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to exert its effects by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various imidazo-pyridine derivatives included this compound. Results showed a significant reduction in bacterial viability in cultures treated with the compound compared to controls. The minimum inhibitory concentration (MIC) was determined for MRSA at 32 µg/mL.
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of several heterocyclic compounds, this compound was found to inhibit cell proliferation in MCF-7 cells with an IC50 value of 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Properties
IUPAC Name |
6-chloro-1,3-diiodoimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClI2N2/c8-4-1-2-5-6(9)11-7(10)12(5)3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARMQRQUPSHSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1Cl)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClI2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.